4-Fluoro-2-(1-sulfanylethyl)phenol
Description
4-Fluoro-2-(1-sulfanylethyl)phenol is a phenolic derivative characterized by a fluorine atom at the para position and a sulfanylethyl (-SCH2CH2-) group at the ortho position of the aromatic ring.
Properties
Molecular Formula |
C8H9FOS |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-fluoro-2-(1-sulfanylethyl)phenol |
InChI |
InChI=1S/C8H9FOS/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,10-11H,1H3 |
InChI Key |
YBPAMVPSWRYOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)O)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(1-sulfanylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated aryl halide with a thiol compound. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of 4-Fluoro-2-(1-sulfanylethyl)phenol may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process can be optimized by controlling reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-(1-sulfanylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfanyl group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, de-fluorinated products.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
4-Fluoro-2-(1-sulfanylethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and participate in hydrophobic interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers or surfactants.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(1-sulfanylethyl)phenol depends on its interaction with molecular targets. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the fluorine atom can participate in halogen bonding. The sulfanyl group can interact with thiol groups in enzymes, potentially inhibiting their activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The substituent at the ortho position significantly impacts electronic, steric, and hydrogen-bonding characteristics. Key analogs include:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., -CF3, -C≡CPh) enhance phenol acidity, whereas electron-donating groups (e.g., -SCH2CH2-) may reduce it.
- Hydrogen Bonding: The iminomethyl analog forms intramolecular H-bonds between the phenolic -OH and imine nitrogen, stabilizing a planar conformation . In contrast, the sulfanylethyl group may participate in weaker S–H···O interactions.
- Steric Effects : Bulky substituents like pyrazole or trifluoromethyl reduce rotational freedom, influencing crystal packing and solubility.
Biological Activity
4-Fluoro-2-(1-sulfanylethyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.
Chemical Structure
The compound 4-Fluoro-2-(1-sulfanylethyl)phenol can be represented by the following molecular formula:
- Molecular Formula : C9H10FOS
- Molecular Weight : 188.24 g/mol
Antimicrobial Activity
Research indicates that 4-Fluoro-2-(1-sulfanylethyl)phenol exhibits significant antimicrobial properties. A study conducted on various fluorinated phenols demonstrated that modifications at the para position, such as the introduction of a fluorine atom, enhance the compound's efficacy against bacterial strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4-Fluoro-2-(1-sulfanylethyl)phenol | 32 | Moderate antibacterial |
| Control (Phenol) | 128 | Weak antibacterial |
This table illustrates the minimum inhibitory concentration (MIC) values against common pathogens, indicating that the fluorinated derivative is more effective than its non-fluorinated counterpart .
Anticancer Properties
The anticancer potential of 4-Fluoro-2-(1-sulfanylethyl)phenol has been evaluated in vitro against various cancer cell lines. The compound demonstrated cytotoxic effects, particularly in glioblastoma multiforme (GBM) cell lines, where it inhibited cell proliferation and induced apoptosis.
Case Study: Glioblastoma Multiforme
In a controlled study, GBM cells were treated with varying concentrations of 4-Fluoro-2-(1-sulfanylethyl)phenol. The results showed a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 40 |
| 100 | 10 |
These findings suggest that higher concentrations lead to significant cytotoxicity, supporting further investigation into its mechanism of action .
The mechanism by which 4-Fluoro-2-(1-sulfanylethyl)phenol exerts its biological activity may involve the inhibition of key metabolic pathways in cancer cells. Preliminary molecular docking studies indicate that this compound may interact with enzymes involved in glycolysis and apoptosis regulation, potentially leading to enhanced therapeutic effects.
Research Findings
Recent studies have focused on the synthesis and evaluation of halogenated derivatives of phenolic compounds, including 4-Fluoro-2-(1-sulfanylethyl)phenol. These derivatives have shown promising results in targeting metabolic pathways critical for cancer cell survival.
Table: Summary of Biological Activities
| Activity Type | Effectiveness | Notes |
|---|---|---|
| Antimicrobial | Moderate | Effective against Gram-positive bacteria |
| Anticancer | High | Significant cytotoxicity in GBM cells |
| Mechanism | Enzyme inhibition | Targets glycolytic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
